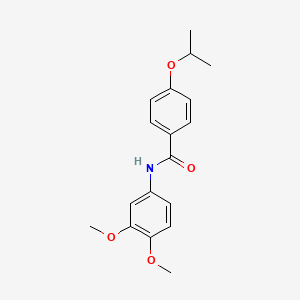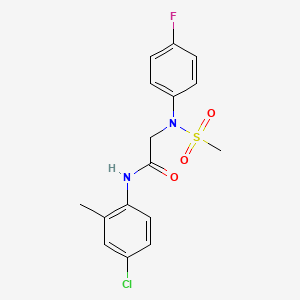![molecular formula C18H16Cl3NO3 B5015803 N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B5015803.png)
N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide, also known as GW501516, is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. However, it gained widespread attention in the sports community due to its potential to enhance athletic performance. GW501516 is a peroxisome proliferator-activated receptor delta (PPARδ) agonist, which means it activates a specific protein in the body that regulates metabolism and energy production.
作用机制
N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide works by activating PPARδ, a protein that regulates the expression of genes involved in energy metabolism. When activated, PPARδ increases the breakdown of fatty acids and glucose, leading to increased energy production. This results in improved endurance and physical performance.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in energy metabolism, leading to increased fat burning and improved endurance. It also reduces inflammation, which can improve cardiovascular health. Additionally, this compound has been shown to improve insulin sensitivity, which can benefit individuals with type 2 diabetes.
实验室实验的优点和局限性
N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a long half-life, which allows for longer experiments. However, its potential for enhancing athletic performance has led to concerns about its misuse and potential health risks. Furthermore, it has been banned by the World Anti-Doping Agency (WADA) and is not approved for human use.
未来方向
There are several areas for future research on N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide. One potential direction is investigating its potential as a treatment for metabolic and cardiovascular diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there is a need for more effective and reliable methods for detecting its use in sports to prevent its misuse.
Conclusion:
This compound is a synthetic drug that has gained widespread attention for its potential to enhance athletic performance. However, it has several potential therapeutic benefits and has been extensively studied in the scientific community. While it has several advantages for lab experiments, its potential for misuse and health risks have led to concerns. Further research is needed to fully understand its potential as a treatment for metabolic and cardiovascular diseases and to develop more effective methods for detecting its use in sports.
合成方法
The synthesis of N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide involves several steps, starting with the reaction of 4-bromo-2-chloroacetophenone with magnesium to form a Grignard reagent. This reagent is then reacted with 3-methylbenzamide to form the desired product. The final step involves the reaction of the product with trichloroacetyl isocyanate to form this compound.
科学研究应用
N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide has been extensively studied in the scientific community for its potential therapeutic benefits. It has been shown to improve insulin sensitivity, reduce inflammation, and increase fat metabolism. Furthermore, it has been investigated for its potential to treat obesity, diabetes, and cardiovascular diseases.
属性
IUPAC Name |
N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3NO3/c1-11-4-3-5-14(10-11)16(24)22-17(18(19,20)21)25-15-8-6-13(7-9-15)12(2)23/h3-10,17H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBOQJVYJAQGOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(6-bromo-4-quinazolinyl)amino]butanoic acid hydrochloride](/img/structure/B5015729.png)

![N-(4-methylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5015738.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-methylglycinamide](/img/structure/B5015749.png)

![ethyl N-[3-(3,4,5-trimethoxyphenyl)acryloyl]glycinate](/img/structure/B5015776.png)
![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5015793.png)

![N-[2-(2-chlorophenyl)ethyl]-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5015808.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine](/img/structure/B5015821.png)
![3-[(4-bromophenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5015822.png)
![2-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5015824.png)